molecular formula C19H30O8 B188555 Corchoionoside C CAS No. 185414-25-9

Corchoionoside C

Cat. No. B188555
CAS RN: 185414-25-9
M. Wt: 386.4 g/mol
InChI Key: SWYRVCGNMNAFEK-PUVRWCMWSA-N
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Description

Corchoionoside C, also known as (6S,9S)-Roseoside, is an ionone glucoside that can be isolated from Capparis spinosa . It has the molecular formula C19H30O8 .


Synthesis Analysis

Corchoionoside C is a protocatechuic acid derivative that belongs to the group of sesquiterpene lactones . It has been shown to have significant cytotoxicity in tissue culture and biological studies . This compound has been found to be metabolized by fatty acid conjugation and glycoside formation, leading to the formation of 3-o-caffeoylquinic acid .


Molecular Structure Analysis

The molecular structure of Corchoionoside C includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Corchoionoside C molecule contains a total of 58 bonds. There are 28 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 ketone (aliphatic), 5 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 tertiary alcohol, and 2 ethers (aliphatic) .


Physical And Chemical Properties Analysis

Corchoionoside C has a molecular weight of 386.437 Da . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a density of 1.3±0.1 g/cm3, a boiling point of 595.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.8 mmHg at 25°C .

Mechanism of Action

Target of Action

Corchoionoside C, an ionone glucoside, primarily targets the histamine release from rat peritoneal exudate cells . Histamine is a compound that is involved in local immune responses and acts as a neurotransmitter. By targeting the release of histamine, Corchoionoside C can influence inflammatory responses and allergic reactions.

Mode of Action

Corchoionoside C interacts with its targets by inhibiting the antigen-antibody reaction, which in turn reduces the release of histamine from rat peritoneal exudate cells . This interaction results in a decrease in inflammation and allergic reactions, as histamine is a key mediator in these processes.

Biochemical Pathways

The primary biochemical pathway affected by Corchoionoside C is the histamine release pathway. Histamine release is a part of the immune response and is triggered by an antigen-antibody reaction. By inhibiting this reaction, Corchoionoside C can reduce the downstream effects of histamine release, such as inflammation and allergic reactions .

Result of Action

The primary result of Corchoionoside C’s action is the inhibition of histamine release from rat peritoneal exudate cells . This leads to a reduction in inflammation and allergic reactions, as histamine is a key mediator in these processes.

properties

IUPAC Name

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E,3S)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+/t11-,13+,14+,15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYRVCGNMNAFEK-PUVRWCMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316706
Record name Corchoionoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corchoionoside C

CAS RN

185414-25-9
Record name Corchoionoside C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185414-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corchoionoside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185414259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corchoionoside C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is corchoionoside C?

A1: Corchoionoside C is a naturally occurring megastigmane glycoside, a class of compounds derived from carotenoids. It is often found in various plant species. [, , , , , , , , , , , , , , , ]

Q2: What is the molecular formula and weight of corchoionoside C?

A2: Corchoionoside C has a molecular formula of C16H28O8 and a molecular weight of 348.39 g/mol. [, , ]

Q3: How is corchoionoside C typically isolated and identified?

A3: Researchers often isolate corchoionoside C from plant extracts using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, medium-pressure liquid chromatography (MPLC), high-performance liquid chromatography (HPLC), and combinations thereof. [, , , , , , , ] Structure elucidation typically involves spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , , , , , , , , , , , , , ]

Q4: Has corchoionoside C been found in any specific plant species?

A4: Yes, corchoionoside C has been isolated and identified from various plant species, including Turpinia ternata [], Dioscorea persimilis [], Anoectochilus formosanus [], Cibotium barometz [], Ajuga salicifolia [], Clausena lansium [], Euscaphis japonica [], Peperomia obtusifolia [], Hibiscus sabdariffa [], Sinomenium acutum [], Citrus paradisi [], Mallotus milliettii [], Zehneria scabra [], Tinospora sinensis [], Capparis spinosa [], Dendrobium primulinum [], Mosla chinensis [], Dendrobium polyanthum [], Lactuca sativa [], Juniperus horizontalis [], and Equisetum debile [].

Q5: What biological activities have been reported for corchoionoside C?

A5: While research is ongoing, corchoionoside C has shown potential in several areas:

  • Anti-inflammatory Activity: A study using in silico docking simulations suggested that corchoionoside C might inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. []
  • Anti-cancer Activity: Research indicates that corchoionoside C, alongside other compounds isolated from Sinomenium acutum, may inhibit the proliferation and migration of glioblastoma cells. []

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